4-Propanoylpiperazin-2-one
Overview
Description
Synthesis Analysis
The synthesis of piperazin-2-ones has been a subject of research in recent years. One approach involves the use of quinine derived urea in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization . Another method involves the C–H functionalization of the carbon atoms of the piperazine ring .
Molecular Structure Analysis
The 4-Propanoylpiperazin-2-one molecule contains a total of 23 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .
Scientific Research Applications
Anticonvulsant Properties
Research has shown that compounds structurally related to 4-Propanoylpiperazin-2-one, specifically 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, possess significant anticonvulsant activities. These compounds merge the structural elements of known antiepileptic drugs, showcasing a broad spectrum of activity in preclinical seizure models, with certain derivatives displaying superior safety profiles compared to existing medications (Kamiński et al., 2015).
Antimicrobial Activity
A series of novel compounds related to 4-Propanoylpiperazin-2-one demonstrated significant antimicrobial activity, offering new possibilities in the development of antibacterial and antifungal agents. These compounds were assessed through various spectroscopy methods and evaluated for in vitro antimicrobial activity, showing promising results compared to standard treatments. Molecular docking studies further confirmed their potential as antimicrobial agents (Mandala et al., 2013).
Obesity Management
Derivatives of 4-Propanoylpiperazin-2-one have been researched for their potential in obesity management. Studies indicate that certain derivatives can reduce body weight and peritoneal adipose tissue in diet-induced obese rats without causing significant adverse effects on the cardiovascular system. These findings open new avenues for obesity treatment, focusing on alpha2-adrenoceptor antagonism (Dudek et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-propanoylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUGNUJTASFXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667890 | |
Record name | 4-Propanoylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propanoylpiperazin-2-one | |
CAS RN |
65493-55-2 | |
Record name | 4-Propanoylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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